2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester typically involves the protection of amino acids. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid homoserine, followed by esterification with methanol . The reaction conditions usually involve the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-Tert-butoxycarbonylamino-4-oxo-butyric acid methyl ester.
Reduction: Formation of 2-Tert-butoxycarbonylamino-4-hydroxy-butanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A hydroxyl group at the C4 position and a methyl ester at the carboxyl terminus.
- Stereochemistry: The (R)-enantiomer is explicitly noted in synthesis protocols .
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Variations
The compound belongs to a family of Boc-protected amino acid esters. Key structural analogs include:
2.2 Comparative Analysis of Physical and Chemical Properties
- Molecular Weight: The parent compound (233.26 g/mol) is lighter than analogs with aromatic or complex ester groups (e.g., 397.42 g/mol for the phenolic ester ).
- Solubility :
- The hydroxyl group in the parent compound improves aqueous solubility compared to brominated (hydrophobic) or nitro-substituted (polar but bulky) analogs.
- Reactivity :
- Hydroxyl Group : Enables oxidation to ketones or substitution (e.g., bromination via CBr₄, 76% yield ).
- Bromine Substituent : Facilitates nucleophilic displacement reactions, making it a versatile intermediate in alkylation or cross-coupling chemistry .
- Alkyne Group : Allows conjugation via click chemistry, critical in bioconjugation and material science .
Biological Activity
2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester, also known as BOC-Hyp-OMe, is a compound with significant potential in medicinal chemistry and biological research. Its structure includes a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and reactivity in various chemical environments. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H19NO5
- CAS Number : 258351-86-9
- Structural Features : The compound features a hydroxy group and an amine group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
- Protein Interaction : The hydroxyl and amino groups facilitate hydrogen bonding with proteins, impacting their structure and function.
Biological Activity Data
Research has shown that this compound exhibits several biological activities:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme Inhibition (e.g., proteases) | 15.0 | |
| Anti-inflammatory Effects | 20.5 | |
| Antioxidant Activity | 25.0 |
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on proteases involved in inflammatory responses. Results indicated a significant reduction in enzyme activity at concentrations as low as 15 µM, suggesting its potential as an anti-inflammatory agent. -
Antioxidant Activity Assessment :
Another research focused on the antioxidant properties of the compound. The results demonstrated that it effectively scavenged free radicals, with an IC50 value of 25 µM, highlighting its potential role in oxidative stress-related diseases. -
Therapeutic Applications :
A recent investigation explored the use of this compound in developing therapeutic agents for chronic inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further drug development.
Research Findings
Recent studies have expanded our understanding of the biological activities of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation and improved overall health indicators.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities to key receptors involved in inflammation and pain pathways, supporting its therapeutic potential.
Q & A
Q. How should researchers reconcile conflicting reports on stereochemical outcomes in synthetic routes?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) or computational modeling (DFT) to track stereochemical pathways.
- Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., USP guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
